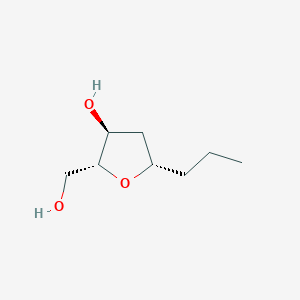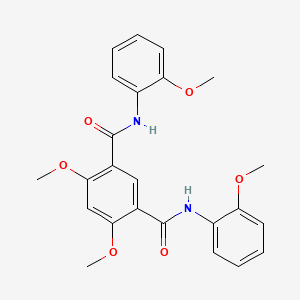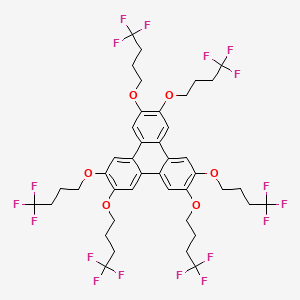![molecular formula C22H17N B14238388 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine CAS No. 481053-97-8](/img/structure/B14238388.png)
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is an organic compound with the molecular formula C22H17N. It is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the chemical reactivity of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or anthracene rings.
Scientific Research Applications
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Anthracen-9-yl)pyridine: Similar in structure but lacks the ethenyl linkage.
9,10-Distyrylanthracene: Contains two styryl groups instead of the pyridine moiety.
4-(10-Phenylanthracen-9-yl)pyridine: Similar but with a phenyl group instead of a methyl group on the anthracene ring.
Uniqueness
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is unique due to its combination of photophysical properties from the anthracene moiety and the chemical reactivity of the pyridine ring. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
481053-97-8 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[2-(10-methylanthracen-9-yl)ethenyl]pyridine |
InChI |
InChI=1S/C22H17N/c1-16-18-6-2-4-8-20(18)22(21-9-5-3-7-19(16)21)11-10-17-12-14-23-15-13-17/h2-15H,1H3 |
InChI Key |
RGSRVUWFDDIRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
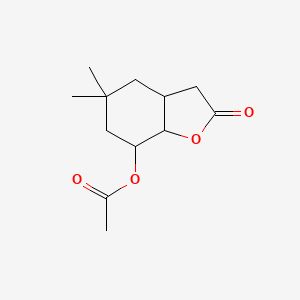
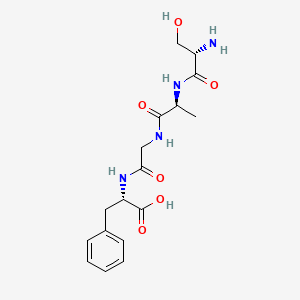

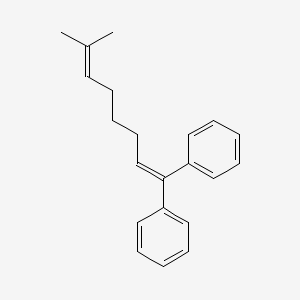
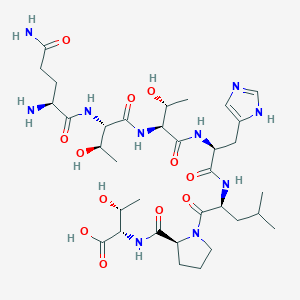
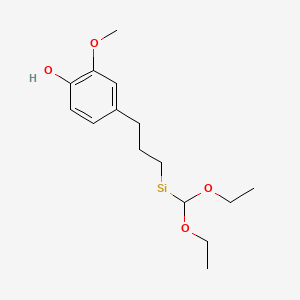
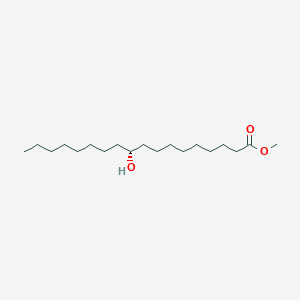
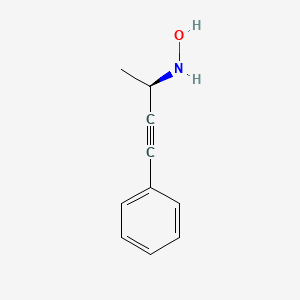
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
